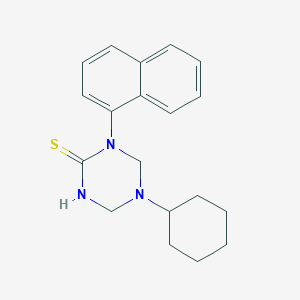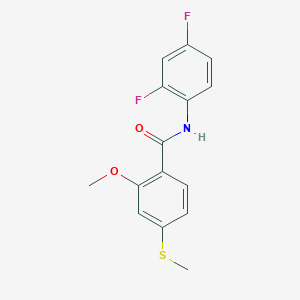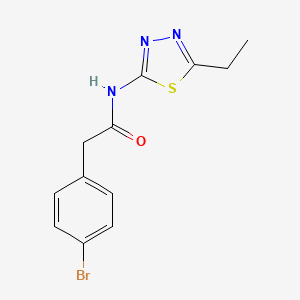![molecular formula C17H22N2O3S B5867300 N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5867300.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-nitrobenzyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-nitrobenzyl)thio]acetamide, commonly known as CNB-001, is a novel compound with potential therapeutic applications in neurological disorders. CNB-001 is a small molecule that has been synthesized and characterized for its biochemical and physiological effects.
作用機序
CNB-001 exerts its neuroprotective effects by modulating multiple signaling pathways in the brain. CNB-001 has been found to activate the Nrf2-ARE pathway, which is responsible for the upregulation of antioxidant enzymes and the reduction of oxidative stress. CNB-001 has also been found to inhibit the NF-κB pathway, which is responsible for the upregulation of pro-inflammatory cytokines and the promotion of apoptosis.
Biochemical and Physiological Effects
CNB-001 has been found to have a number of biochemical and physiological effects in animal models of neurological disorders. CNB-001 has been found to reduce oxidative stress, inflammation, and apoptosis in the brain. CNB-001 has also been found to improve cognitive function and memory in animal models of neurological disorders.
実験室実験の利点と制限
CNB-001 has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it an ideal candidate for the treatment of neurological disorders. CNB-001 has also been found to have low toxicity and good pharmacokinetic properties. However, there are also limitations to lab experiments using CNB-001. The synthesis of CNB-001 is complex and requires several steps, which can make it difficult to obtain large quantities of the compound. In addition, the cost of synthesizing CNB-001 can be high.
将来の方向性
There are several future directions for research on CNB-001. One potential direction is to investigate the potential therapeutic applications of CNB-001 in other neurological disorders such as Huntington's disease and multiple sclerosis. Another potential direction is to investigate the potential use of CNB-001 as a neuroprotective agent in other organs such as the heart and liver. Further research is also needed to better understand the mechanism of action of CNB-001 and to optimize its pharmacokinetic properties for clinical use.
Conclusion
In conclusion, CNB-001 is a novel compound with potential therapeutic applications in neurological disorders. CNB-001 has been found to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in the brain. CNB-001 has also been found to improve cognitive function and memory in animal models of neurological disorders. Further research is needed to better understand the mechanism of action of CNB-001 and to optimize its pharmacokinetic properties for clinical use.
合成法
CNB-001 is synthesized by a multistep reaction involving the reaction of 2-(1-cyclohexen-1-yl)ethanol with 4-nitrobenzyl chloride to form 2-(1-cyclohexen-1-yl)ethyl 4-nitrobenzyl ether. This intermediate is then reacted with thioacetic acid in the presence of triethylamine to form CNB-001.
科学的研究の応用
CNB-001 has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. CNB-001 has been found to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in the brain. CNB-001 has also been found to improve cognitive function and memory in animal models of neurological disorders.
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c20-17(18-11-10-14-4-2-1-3-5-14)13-23-12-15-6-8-16(9-7-15)19(21)22/h4,6-9H,1-3,5,10-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQLJEVWWJRDGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-allyl-8-mercapto-2,3-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B5867232.png)
![2-(4-chlorophenyl)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B5867235.png)
![2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5867243.png)

![N-{4-[2-(2-quinolinylthio)acetyl]phenyl}acetamide](/img/structure/B5867251.png)
![1,3-benzodioxole-5-carbaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867261.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5867265.png)

![2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5867275.png)
![[(4-{[(4-ethoxyphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B5867278.png)
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B5867281.png)
![2-thiophenecarbaldehyde [3-allyl-5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5867285.png)
